1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
Description
The compound 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone is a synthetic pyrrole-triazoloquinoline hybrid characterized by a 2-methoxyethyl-substituted pyrrole core linked via a sulfanyl ethanone bridge to a [1,2,4]triazolo[4,3-a]quinoline moiety. The molecule’s design combines lipophilic (2,5-dimethylpyrrole, quinoline) and polar (methoxyethyl, sulfanyl) groups, which may influence solubility and target binding .
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-12-17(15(2)24(14)10-11-27-3)19(26)13-28-21-23-22-20-9-8-16-6-4-5-7-18(16)25(20)21/h4-9,12H,10-11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTMEZTYVIQTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is with a CAS number of 929848-99-7 . The synthesis involves multi-step processes that typically include the formation of the pyrrole and triazole rings, which are crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures to This compound exhibit significant antitumor properties. For instance:
- A related compound showed cytotoxicity against various cancer cell lines, including HL-60 (human promyelocytic leukemia) and B16F10 (murine melanoma) with an ID50 range of 0.08–1.0 µM .
- In vivo studies demonstrated that similar derivatives significantly increased survival rates in tumor-bearing mice and inhibited tumor growth effectively.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- Research indicates that related quinoline derivatives possess antibacterial activity comparable to established antibiotics like norfloxacin . The structural features of the triazole and pyrrole rings are believed to enhance this activity.
Anti-inflammatory and Analgesic Effects
In addition to antitumor and antimicrobial activities, some derivatives have demonstrated:
- Anti-inflammatory effects , evidenced by reduced paw edema in animal models.
- Analgesic properties , where a significant reduction in writhing response was observed in treated mice .
Case Studies
Several case studies provide insights into the biological activity of compounds related to This compound :
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity :
-
Antileishmanial Activity :
- Research indicates that certain derivatives of quinoline can inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis. The antileishmanial efficacy of compounds structurally related to 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone has been explored in vitro and in vivo, showing significant parasite burden reduction in infected models .
- Anticancer Properties :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that integrate various synthetic strategies such as Ugi reactions and cyclization techniques. Understanding the synthetic pathways allows researchers to explore numerous derivatives that may enhance biological activity or reduce toxicity.
Table: Synthetic Routes for Related Compounds
| Compound | Synthetic Route | Yield | Key Features |
|---|---|---|---|
| 1a | Ugi Reaction | 75% | Antibacterial activity |
| 1b | Cyclization | 68% | Antileishmanial efficacy |
| 1c | Multi-component | 70% | Anticancer properties |
Case Studies
Several studies have focused on the biological evaluation of compounds derived from similar frameworks:
- A study evaluated a series of triazoloquinolines for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a triazole linkage exhibited enhanced activity compared to their non-triazole counterparts .
- Another research project investigated the effects of pyrrole-based compounds on cancer cell lines. The findings suggested that modifications to the pyrrole ring could lead to improved selectivity and reduced side effects compared to traditional chemotherapeutics .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs (Table 1) highlight variations in the pyrrole and triazolo moieties, which critically impact physicochemical properties and bioactivity:
Key Observations:
The dichlorophenyl-substituted analog () replaces the triazoloquinoline with a simpler 5-amino-triazole, reducing steric bulk but increasing electronegativity due to chlorine atoms.
Pyrrole Substituent Effects :
- The 2-methoxyethyl group in the target compound improves hydrophilicity relative to methylphenyl () or dichlorophenyl () substituents, which may influence membrane permeability.
- The 4-methoxyphenyl group in balances lipophilicity and polarity, similar to the target’s methoxyethyl chain.
Physicochemical Properties :
Preparation Methods
Direct Heterocyclization
An alternative approach involves simultaneous formation of the triazoloquinoline and pyrrole rings. However, this method suffers from low regioselectivity (<30% yield).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
